molecular formula C3H3ClN2O2S2 B2964402 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole CAS No. 10191-91-0

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole

Cat. No.: B2964402
CAS No.: 10191-91-0
M. Wt: 198.64
InChI Key: WBPVFCDFJCXDPE-UHFFFAOYSA-N
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Description

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole is a high-value chemical reagent designed for research use only (RUO) and is not intended for diagnostic or therapeutic applications. This heterocyclic building block features a reactive chloro group and an electron-withdrawing methanesulfonyl group, making it a versatile intermediate in organic synthesis and drug discovery projects. Its structure is particularly valuable for nucleophilic substitution reactions and for constructing complex molecules in medicinal chemistry. As a key synthetic intermediate, this compound is suited for the development of novel active compounds. Researchers utilize this scaffold in various applications, including the synthesis of potential enzyme inhibitors and the exploration of new pharmaceutical agents. The presence of the sulfonyl group can significantly influence the electronic properties and bioavailability of the resulting molecules. This product is offered as a powder and should be stored at room temperature. For a detailed description of handling, safety, and storage information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

3-chloro-5-methylsulfonyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S2/c1-10(7,8)3-5-2(4)6-9-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPVFCDFJCXDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-1,2,4-thiadiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

It appears that the exact compound "3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole" was not found in the provided search results. However, the search results do provide information about related compounds and their applications, which can help to understand the potential applications of the target compound.

Examples of Thiadiazole Derivatives and Their Applications

CompoundApplication
2-Amino-1,3,4-thiadiazolePotential scaffold for antimicrobial agents
Megazol (2-amino-5-[1-methyl-5-nitro-1 H-2-imidazolyl]-1,3,4-thiadiazole)Anti-trypanosomal candidate for treating sleeping sickness and Chagas disease, though its development has been postponed due to high toxicity
1,3,4-Thiadiazole derivativesAnti-convulsant agents
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineGood anti-proliferative effects against LoVo and MCF-7 cancer lines with little toxic effects
3-Trichloromethyl-5-chloro-1,2,4-thiadiazoleBiocide effective against fungi, nematodes, and weeds; soil fungicide
3-Chloro-5-methylthio-1,2,4-thiadiazoleIntermediate in the synthesis of other compounds
3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs)Selective modifiers of solvent-accessible free-thiol groups on proteins

Case Studies

  • Anticancer Activity of Novel Thiadiazole Derivative: Compound 2g , 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation and little toxic effects in the Daphnia test .
  • Anticonvulsant action of Thiazole derivatives: Compounds 3a–g showed significant anticonvulsant action with a median effective dose of less than 20 mg/kg, which was approximately seven-times lower than the standard medication, ethosuximide .

Mechanism of Action

The mechanism of action of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For example, as an HDAC8 inhibitor, it binds to the enzyme’s active site, blocking its activity and leading to the accumulation of acetylated histones. This, in turn, affects gene expression and cellular functions . The compound’s reactivity with thiol groups also makes it a valuable tool in studying redox biology and protein modifications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,2,4-thiadiazoles are heavily influenced by substituents at positions 3 and 4. Below is a comparative analysis:

Compound Name Substituents (Position 3/5) Key Properties/Applications References
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole Cl / CH₃SO₂ Electrophilic reactivity; precursor for sulfonamide derivatives
5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS: 101258-23-5) C₂H₅ / Cl Limited biocidal activity; used in corrosion inhibition studies
5-Chloro-3-phenyl-1,2,4-thiadiazole (CAS: 24255-23-0) C₆H₅ / Cl Stabilizes polymers; moderate antifungal activity
5-Amino-3-phenyl-1,2,4-thiadiazole (CAS: 17467-15-1) C₆H₅ / NH₂ Building block for heterocycles (e.g., triazolyl-phenyl derivatives)
3-Trichloromethyl-5-substituted-1,2,4-thiadiazoles CCl₃ / R Potent biocides; nitrification inhibition in agriculture
5-Mercapto-3-methyl-1,2,4-thiadiazole CH₃ / SH Nucleophilic thiol group; used in antibacterial agent synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chlorine and sulfonyl groups (as in the target compound) increase electrophilicity, favoring nucleophilic substitution reactions. For example, methanesulfonyl enhances stability and directs regioselectivity in cross-coupling reactions .
  • Amino vs. Sulfonyl Groups: 5-Amino derivatives (e.g., 5-Amino-3-phenyl-1,2,4-thiadiazole) exhibit higher nucleophilicity, enabling polymer synthesis, while sulfonyl derivatives are more reactive toward amines and alcohols .
  • Biocidal Activity : 3-Trichloromethyl-5-substituted analogs demonstrate superior biocidal performance compared to ethyl- or phenyl-substituted derivatives, highlighting the role of strong EWGs .

Biological Activity

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological potential. The presence of the chloro and methanesulfonyl groups enhances its reactivity and biological activity. Its molecular formula is C_4H_5ClN_2O_2S.

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole acts primarily as an HDAC8 inhibitor , which means it interferes with histone deacetylase activity. This inhibition leads to an accumulation of acetylated histones, subsequently affecting gene expression and cellular functions. Such modulation can result in altered cell cycle progression and apoptosis in cancer cells.

Biological Activity Overview

Cytotoxicity Against Cancer Cell Lines

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µg/mL) Effect
HCT116 (Colon Cancer)3.29Inhibition of growth
H460 (Lung Cancer)10.0Moderate cytotoxicity
MCF-7 (Breast Cancer)0.28Strong antiproliferative activity

The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating the compound's potential as an anticancer agent .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of several thiadiazole derivatives, including 3-chloro-5-methanesulfonyl-1,2,4-thiadiazole. The results indicated that this compound showed promising activity against multiple cancer types, particularly breast and lung cancers, reinforcing its potential as a therapeutic agent .
  • Antimicrobial Properties : Another aspect of its biological activity includes antimicrobial effects. The compound has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance antibacterial potency .

Research Findings

Recent studies have explored the broader implications of thiadiazole derivatives in medicinal chemistry:

  • Antitumor Mechanisms : Inhibition of tubulin polymerization has been noted in some derivatives, indicating a potential mechanism for their antitumor effects .
  • Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy in vitro, suggesting that these compounds could be integrated into combination therapy strategies .

Q & A

Q. Why do some studies report antitumor activity while others show no effect for structurally similar thiadiazoles?

  • Methodological Answer :
  • Cell line heterogeneity : Test derivatives across diverse cancer types (e.g., leukemia vs. solid tumors) to identify lineage-specific effects .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic mechanisms .

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